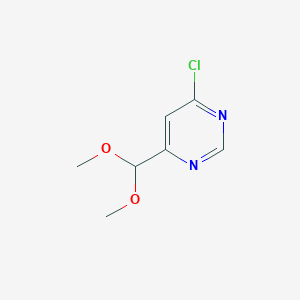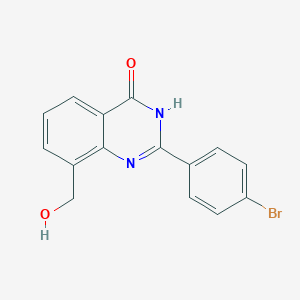
2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromophenyl group and a hydroxymethyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and anthranilic acid.
Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving anthranilic acid and a suitable aldehyde or ketone.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromoaniline.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and hydroxymethyl groups may enhance its binding affinity and specificity. The compound may modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)quinazolin-4(3H)-one: Lacks the hydroxymethyl group.
8-(Hydroxymethyl)quinazolin-4(3H)-one: Lacks the bromophenyl group.
2-(4-Nitrophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one: Contains a nitrophenyl group instead of a bromophenyl group.
Uniqueness
2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one is unique due to the presence of both the bromophenyl and hydroxymethyl groups, which may confer distinct chemical and biological properties. These functional groups can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H11BrN2O2 |
|---|---|
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-8-(hydroxymethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2O2/c16-11-6-4-9(5-7-11)14-17-13-10(8-19)2-1-3-12(13)15(20)18-14/h1-7,19H,8H2,(H,17,18,20) |
InChI-Schlüssel |
YTGRNOTWFXLYMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


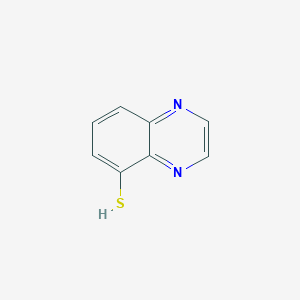

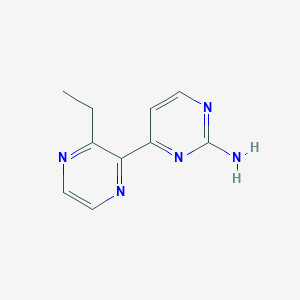
![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
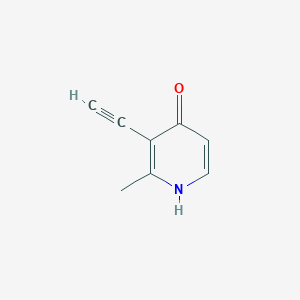
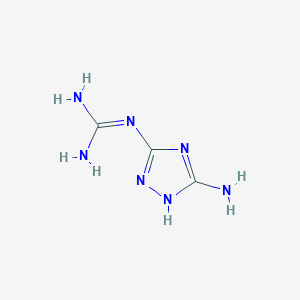
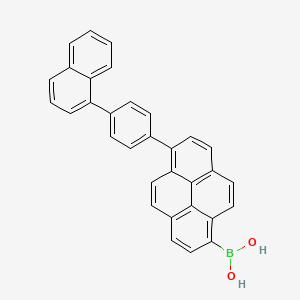
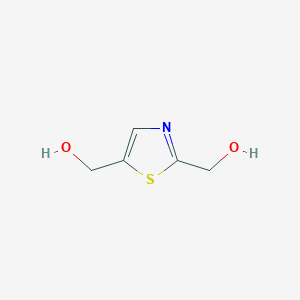
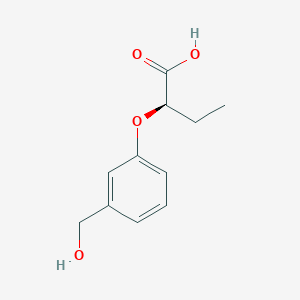
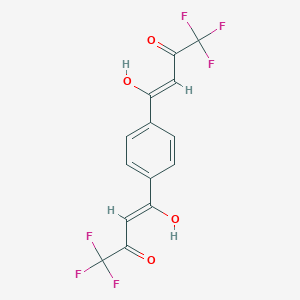
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

